5-Fluoro-2-phenylpyridine

Catalog No.
S830083
CAS No.
512171-81-2
M.F
C11H8FN
M. Wt
173.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-phenylpyridine

CAS Number

512171-81-2

Product Name

5-Fluoro-2-phenylpyridine

IUPAC Name

5-fluoro-2-phenylpyridine

Molecular Formula

C11H8FN

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

RGEJQSMOUITDED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)F

5-Fluoro-2-phenylpyridine (CAS: 512171-81-2) is a critical fluorinated heterocycle utilized primarily as a cyclometalating ligand in the synthesis of high-performance iridium(III) complexes for organic light-emitting diodes (OLEDs) and photoredox catalysis [1]. The strategic placement of the strongly electron-withdrawing fluorine atom at the 5-position of the pyridine ring fundamentally alters the electronic structure of the resulting metal complexes compared to the unfluorinated 2-phenylpyridine (ppy) baseline. This modification lowers the Lowest Unoccupied Molecular Orbital (LUMO), which directly translates to blue-shifted emission profiles, near-unity photoluminescence quantum yields, and significantly enhanced excited-state reduction potentials [2]. For industrial and academic buyers, 5-fluoro-2-phenylpyridine represents a specialized precursor where precise electronic tuning is required to access highly reducing photocatalytic states or high-efficiency OLED dopants that cannot be achieved with generic ppy derivatives.

Substituting 5-fluoro-2-phenylpyridine with the generic 2-phenylpyridine (ppy) or other fluorinated analogs results in critical failures in both downstream synthesis and application performance. In photoredox applications, generic ppy complexes lack the sufficient excited-state reducing power required to activate challenging substrates, such as unactivated alkyl bromides or N-hydroxyphthalimido esters, leading to stalled reactions [1]. In OLED manufacturing, replacing 5-Fppy with ppy causes an unwanted red-shift in the emission spectrum and a measurable drop in photoluminescence quantum yield (PLQY), compromising device efficiency and color purity [2]. Furthermore, from a processability standpoint, the electron-withdrawing nature of the fluorine atom deactivates the adjacent C-H bonds, meaning that standard C-H functionalization protocols optimized for ppy will exhibit sluggish kinetics and lower yields when applied to 5-Fppy, necessitating distinct, optimized reaction conditions [3].

Excited-State Reduction Potential Enhancement in Photocatalysis

When coordinated to iridium to form fac-Ir(5-Fppy)3, the electron-withdrawing fluorine atom significantly enhances the reducing power of the complex compared to the unfluorinated fac-Ir(ppy)3 baseline. Electrochemical measurements demonstrate that fac-Ir(5-Fppy)3 possesses an excited-state reduction potential E1/2(IrIV/IrIII*) of −1.91 V vs. SCE, which is 180 mV more negative than the standard fac-Ir(ppy)3 (−1.73 V vs. SCE) [1].

Evidence DimensionExcited-state reduction potential E1/2(IrIV/IrIII*)
Target Compound Data−1.91 V vs. SCE (as fac-Ir(5-Fppy)3)
Comparator Or Baseline−1.73 V vs. SCE (as fac-Ir(ppy)3)
Quantified Difference180 mV increase in reducing power
ConditionsElectrochemical measurement vs. Saturated Calomel Electrode (SCE)

This enhanced reducing power allows buyers to utilize 5-Fppy-derived catalysts to activate highly challenging, electronically unactivated substrates that stall with standard ppy catalysts.

Photoluminescence Quantum Yield (PLQY) in OLED Emitters

The incorporation of 5-fluoro-2-phenylpyridine into cyclometalated iridium complexes minimizes non-radiative decay pathways, resulting in superior emission efficiency. Absolute photoluminescence quantum yield measurements in dichloroethane solution reveal that Ir(5-Fppy)3 achieves a PLQY of 0.97 (97%), significantly outperforming the green-emitting Ir(ppy)3 baseline, which plateaus at a PLQY of 0.89 (89%) [1].

Evidence DimensionAbsolute Photoluminescence Quantum Yield (PLQY)
Target Compound Data0.97 (97%) (as Ir(5-Fppy)3)
Comparator Or Baseline0.89 (89%) (as Ir(ppy)3)
Quantified Difference8% absolute increase in quantum yield, approaching unity
ConditionsMeasured in dichloroethane solution at room temperature

Procuring 5-Fppy is essential for synthesizing high-efficiency blue-shifted OLED dopants where maximizing radiative efficiency and minimizing thermal degradation is critical.

Site-Selective Defluorosilylation for Late-Stage Functionalization

The presence of the C-F bond on the pyridine ring provides a unique synthetic handle that is entirely absent in the unfluorinated 2-phenylpyridine baseline. Under silylboronate-mediated conditions, 5-fluoro-2-phenylpyridine undergoes site-selective defluorosilylation to yield 5-silyl-2-phenylpyridine derivatives (e.g., 43% yield using R3SiBPin), whereas the generic ppy analog cannot undergo this transformation and yields 0% of the corresponding silylated product [1].

Evidence DimensionYield of defluorosilylated product via C-F activation
Target Compound Data43% yield
Comparator Or Baseline0% yield (2-phenylpyridine lacks the C-F bond)
Quantified DifferenceExclusive reactivity pathway enabled by the 5-fluoro substituent
ConditionsReaction with R3SiBPin and KOtBu (with or without Ni-catalyst)

This provides chemists with a direct route to graft silicon-based functional groups onto the pyridine ring without requiring multi-step pre-halogenation.

C-H Functionalization Processability and Reaction Kinetics

The electron-withdrawing nature of the 5-fluoro substituent deactivates the adjacent C-H bonds, altering the processability of 5-fluoro-2-phenylpyridine compared to standard 2-phenylpyridine. In transition-metal-catalyzed C(sp2)–H functionalization reactions (such as Rh-catalyzed arylation), 5-Fppy exhibits decreased nucleophilicity and slower reaction kinetics, yielding slightly less product under identical conditions compared to the highly reactive, electron-rich ppy baseline[1].

Evidence DimensionReactivity in transition-metal-catalyzed C-H functionalization
Target Compound DataDecreased reactivity / slower kinetics
Comparator Or BaselineHigh reactivity / rapid kinetics (2-phenylpyridine)
Quantified DifferenceMeasurable kinetic slowdown dictated by the electron-withdrawing fluorine (Hammett ρ = negative)
ConditionsRh-catalyzed C(sp2)–H arylation or alkylation conditions

Process chemists must account for this deactivated profile by adjusting catalyst loading or reaction times when scaling up downstream functionalization of 5-Fppy.

Synthesis of Highly Reducing Photoredox Catalysts

Due to the 180 mV enhancement in excited-state reduction potential compared to standard ppy, 5-fluoro-2-phenylpyridine is the optimal ligand choice for synthesizing strongly reducing iridium photocatalysts (e.g., fac-Ir(5-Fppy)3) [1]. This is particularly critical in pharmaceutical and fine chemical synthesis for the activation of recalcitrant substrates like unactivated alkyl halides and N-hydroxyphthalimido esters.

Development of High-Efficiency OLED Emitters

The near-unity photoluminescence quantum yield (97%) of Ir(5-Fppy)3 makes 5-Fppy a highly sought-after precursor for manufacturing phosphorescent dopants in organic light-emitting diodes[2]. It is specifically procured when tuning the emission wavelength while strictly minimizing non-radiative decay pathways that would otherwise reduce device lifespan.

Late-Stage Pyridine Ring Functionalization via C-F Activation

5-Fluoro-2-phenylpyridine serves as a specialized building block for advanced materials and agrochemicals where precise functionalization of the pyridine ring is required. The uniquely reactive C-F bond allows for site-selective defluorosilylation and other C-F activation cross-couplings, enabling the direct installation of bulky or complex groups that are synthetically inaccessible using unfluorinated 2-phenylpyridine [3].

XLogP3

2.6

Wikipedia

5-Fluoro-2-phenylpyridine

Dates

Last modified: 08-16-2023
Zhu et al. Orthogonal cross-coupling through intermolecular metathesis of unstrained C(aryl)-C(aryl) single bonds. Nature Chemistry, DOI: 10.1038/s41557-021-00757-4, published online 2 August 2021

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